molecular formula C26H23NO5 B567966 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1233025-96-1

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B567966
CAS No.: 1233025-96-1
M. Wt: 429.472
InChI Key: DSYPAGRDOKEPBN-UHFFFAOYSA-N
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Description

The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and formula. It contains a fluorene moiety, an isoquinoline ring, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of carboxylic acids and aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, it is likely to have properties typical of aromatic carboxylic acids .

Scientific Research Applications

Bioisosterism and Drug Development

Bioisosterism plays a critical role in the development of new drugs by replacing a molecule's functional group without significantly altering its physical or chemical properties. The carboxylic acid group, for instance, is pivotal in numerous drugs, influencing their bioactivity, selectivity, or physicochemical properties. Novel carboxylic acid bioisosteres, which include compounds like the one mentioned, can lead to improved pharmacological profiles by overcoming challenges like toxicity, metabolic stability, or limited passive diffusion across biological membranes (Horgan & O’ Sullivan, 2021).

Antioxidant Applications

Some compounds structurally related to the one have been evaluated for their antioxidant efficacy, particularly in contexts like food preservation or medicinal applications where oxidative stress is a concern. For example, studies on analogues of ethoxyquin, a known antioxidant, demonstrate the importance of specific structural features for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal and other applications. Such research highlights the potential of structurally similar compounds to serve as potent antioxidants in various applications, including scientific research into oxidative stress and its mitigation (de Koning, 2002).

Enzymatic Remediation and Pollution Treatment

Compounds with carboxylic acid groups and related structures have been studied for their roles in enzymatic approaches to pollution treatment. For instance, the use of enzymes in the presence of redox mediators to degrade or transform recalcitrant organic pollutants in wastewater showcases the potential applications of such compounds in environmental remediation efforts. These studies underline the importance of understanding the structural characteristics of compounds for enhancing the efficiency of pollutant degradation, suggesting that compounds with specific functional groups could enhance the substrate range and degradation efficiency of enzymes used in treating industrial effluents (Husain & Husain, 2007).

Biocatalyst Inhibition Studies

The study of carboxylic acids and their impact on biocatalysts, such as microbes used in fermentative production, is crucial for developing more robust strains for industrial bioproduction. Understanding how these compounds inhibit microbial growth at concentrations below desired yields offers insights into metabolic engineering strategies aimed at increasing microbial tolerance to these inhibitors. This research area highlights the potential of compounds with specific functional groups in enhancing the performance of biocatalysts in the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not clear from the available literature .

Biochemical Analysis

Biochemical Properties

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids without affecting the peptide chain. This selective interaction with enzymes ensures the precise assembly of peptides, making it an essential component in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The compound can also inhibit or activate enzymes involved in peptide synthesis, further influencing the assembly of peptides. Changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term studies. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to changes in its effectiveness and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYPAGRDOKEPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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